molecular formula C20H19NO3 B2489438 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 438226-06-3

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2489438
CAS No.: 438226-06-3
M. Wt: 321.376
InChI Key: NZKYJEPBDHZPEE-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to yield another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of toxic reagents and the generation of waste. The described method achieves a purity of over 99% and a total yield of more than 79%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid include other quinoline derivatives like:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isopropoxy group and the carboxylic acid moiety allows for unique interactions with biological targets and distinct chemical transformations .

Properties

IUPAC Name

8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12(2)24-15-9-7-14(8-10-15)18-11-17(20(22)23)16-6-4-5-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYJEPBDHZPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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